N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound with a unique structure that includes both indole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonamide groups. Common reagents used in these reactions include ethylating agents, oxidizing agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N6,N6,N8,N8-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-dimethylsulfonamide
Uniqueness
N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its specific combination of ethyl groups and sulfonamide functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
6-N,6-N,8-N,8-N-tetraethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-5-21(6-2)28(24,25)15-12-16(29(26,27)22(7-3)8-4)18-17-13(15)10-9-11-14(17)19(23)20-18/h9-12H,5-8H2,1-4H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALDQWCLENPKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.